(2-Chlorophenyl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its molecular formula, C18H14ClF2N3OS. It contains a thiazole ring, which is a five-membered ring containing two hetero atoms . The compound also contains a piperazine ring and a methanone group.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. The compound has a molecular weight of 393.84. More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available literature.Scientific Research Applications
Antimicrobial Activity
The chemical scaffold similar to (2-Chlorophenyl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone has been explored for its antimicrobial properties. Research demonstrates that derivatives involving substituted benzothiazoles and piperazine exhibit variable and modest antimicrobial activity against various bacterial and fungal strains. The synthesis of these compounds and their antimicrobial evaluation highlight the potential of such chemical structures in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anti-mycobacterial Chemotypes
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, closely related to the compound , has been identified as new anti-mycobacterial chemotypes. A series of derivatives were synthesized and showed promising anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain with low cytotoxicity, making them potential candidates for anti-tuberculosis drug development (Pancholia et al., 2016).
Synthesis and Structural Characterization
Derivatives structurally related to this compound have been synthesized and characterized, with studies focusing on their spectroscopic properties and potential biological activities. The research into these compounds aids in understanding the structural requirements for biological activity and can contribute to the design of new drugs with improved efficacy and safety profiles (Shahana & Yardily, 2020).
X-ray Structure Characterisation
The X-ray structure characterization of novel pyrazole carboxamide derivatives containing the piperazine moiety, akin to the compound of interest, supports the understanding of the molecular geometry and its implications for biological activity. Such structural insights are crucial for the rational design of new therapeutic agents (Lv, Ding, & Zhao, 2013).
Anticancer and Antituberculosis Studies
Compounds related to this compound have been synthesized and evaluated for their anticancer and antituberculosis activities. This research highlights the potential of such chemical structures in contributing to the development of new treatments for cancer and tuberculosis, underscoring the versatility and therapeutic potential of this chemical scaffold (Mallikarjuna, Padmashali, & Sandeep, 2014).
Future Directions
The future directions of research involving this compound could involve further exploration of its biological activities. Thiazole derivatives have a wide range of biological activities and are contained in more than 18 FDA-approved drugs as well as in numerous experimental drugs . Therefore, this compound could potentially be used in the development of new drugs with various therapeutic applications.
Mechanism of Action
Target of Action
Compounds containing a thiazole ring, like “(2-Chlorophenyl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone”, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The properties of thiazole derivatives suggest they may be influenced by factors such as ph and temperature .
properties
IUPAC Name |
(2-chlorophenyl)-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF2N3OS/c19-13-4-2-1-3-12(13)17(25)23-5-7-24(8-6-23)18-22-16-14(21)9-11(20)10-15(16)26-18/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSHXYPMLCNTDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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